molecular formula C23H21N3O2S B2710293 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-47-2

3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide

Cat. No.: B2710293
CAS No.: 863594-47-2
M. Wt: 403.5
InChI Key: WGPPSGHYPMVOHL-UHFFFAOYSA-N
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Description

Historical Development of Thiazolo[5,4-b]Pyridine Derivatives

Thiazolo[5,4-b]pyridine derivatives represent a critical class of heterocyclic compounds that have evolved significantly since their initial synthesis in the late 20th century. Early methodologies focused on cyclization reactions, such as the Thorpe–Ziegler cyclization of cyanocarbonimidodithioates with α-halo ketones, which enabled the construction of the thiazole ring system. The integration of microwave-assisted Friedlälder reactions in the 2000s marked a pivotal advancement, allowing for rapid annulation of pyridine rings onto thiazole cores under controlled conditions. By 2024, synthetic strategies had expanded to include Suzuki cross-coupling reactions, facilitating the introduction of diverse aryl and heteroaryl substituents at the 2- and 6-positions of the thiazolo[5,4-b]pyridine scaffold. These innovations have enabled the systematic exploration of structure-activity relationships (SARs), particularly in oncology, where derivatives such as compound 10k demonstrated sub-micromolar inhibitory concentrations (IC~50~) against non-small cell lung cancer (NSCLC) cell lines.

The structural versatility of thiazolo[5,4-b]pyridines has made them a focal point in medicinal chemistry. For instance, modifications at the 2-position with sulfonamide groups (e.g., 2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) have been shown to enhance binding affinity for phosphoinositide 3-kinase (PI3K), a key target in cancer therapy. Similarly, the introduction of propanamide side chains, as seen in 3-cyclohexyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide, has improved metabolic stability and solubility profiles. These developments underscore the scaffold’s adaptability to both target-oriented and phenotypic drug discovery paradigms.

Significance in Medicinal Chemistry Research

Thiazolo[5,4-b]pyridine derivatives occupy a unique niche in drug discovery due to their dual functionality as kinase inhibitors and modulators of metabolic pathways. The bicyclic core serves as a bioisostere for purine nucleotides, enabling competitive inhibition of adenosine triphosphate (ATP)-binding pockets in enzymes such as epidermal growth factor receptor tyrosine kinase (EGFR-TK). For example, compound 10k inhibits EGFR-TK autophosphorylation in HCC827 cells at nanomolar concentrations, correlating with its potent antiproliferative activity. Concurrently, derivatives bearing sulfonamide groups (e.g., 2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) exhibit dual PI3K/mTOR inhibition, broadening their therapeutic utility in oncology.

Beyond oncology, thiazolo[5,4-b]pyridines have shown promise in metabolic disorders. The propanamide moiety, as exemplified by 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide, has been linked to insulin sensitization via peroxisome proliferator-activated receptor gamma (PPAR-γ) agonism. This dual applicability highlights the scaffold’s capacity to address multifactorial diseases through polypharmacology.

Table 1: Key Pharmacological Activities of Thiazolo[5,4-b]Pyridine Derivatives

Derivative Target IC~50~ / EC~50~ Biological Outcome
Compound 10k EGFR-TK 0.010 μM Apoptosis induction in NSCLC
2,4-Difluoro-sulfonamide PI3Kα 0.15 μM Tumor growth inhibition
3-Cyclohexyl-propanamide PPAR-γ 1.2 μM Glucose uptake enhancement

Discovery Context of 3-(4-Methoxyphenyl)-N-(2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)Propanamide

The discovery of 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide (PubChem CID: 7087680) emerged from systematic SAR studies aimed at optimizing the anticancer and metabolic profiles of thiazolo[5,4-b]pyridine derivatives. Its design incorporated two strategic modifications:

  • Methoxyphenyl Propanamide Side Chain : The 4-methoxyphenyl group was introduced to enhance hydrophobic interactions with PPAR-γ’s ligand-binding domain, while the propanamide linker improved aqueous solubility compared to earlier sulfonamide-based analogs.
  • 2-Methyl-5-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl Core : This moiety retained the critical hydrogen-bonding interactions with kinase hinge regions, as demonstrated in molecular docking studies of analogous compounds.

The compound was synthesized via a multi-step protocol involving:

  • Suzuki coupling to install the thiazolo[5,4-b]pyridine core.
  • Amide bond formation between 3-(4-methoxyphenyl)propanoic acid and the aniline intermediate.
  • Final purification via column chromatography, yielding >95% purity as confirmed by high-performance liquid chromatography (HPLC).

Research Rationale and Theoretical Framework

The rationale for investigating 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide rests on two pillars:

  • Oncotherapeutic Potential : The compound’s structural similarity to EGFR-TK inhibitors like osimertinib suggests potential utility in overcoming tyrosine kinase inhibitor (TKI) resistance, a major challenge in NSCLC treatment. Computational models predict that the methoxyphenyl group occupies a hydrophobic cleft adjacent to the ATP-binding site, stabilizing the inactive conformation of EGFR-TK.
  • Metabolic Modulation : The propanamide side chain aligns with pharmacophores known to activate PPAR-γ, a nuclear receptor implicated in insulin sensitization and lipid metabolism. Preclinical studies of related propanamides demonstrated dose-dependent reductions in fasting blood glucose and triglycerides in diabetic rodent models.

Theoretical frameworks guiding this research include:

  • Molecular Dynamics Simulations : To predict binding modes and residence times in kinase and nuclear receptor targets.
  • Free-Energy Perturbation Calculations : For optimizing substituent effects on binding affinity and selectivity.

These approaches aim to position 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide as a dual-action therapeutic agent capable of addressing both proliferative and metabolic dysregulation in complex diseases.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15-5-9-17(22-26-19-4-3-13-24-23(19)29-22)14-20(15)25-21(27)12-8-16-6-10-18(28-2)11-7-16/h3-7,9-11,13-14H,8,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPPSGHYPMVOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a complex organic molecule that incorporates a thiazolo[5,4-b]pyridine moiety. This structural feature is known for its diverse biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be broken down into several key components:

  • Thiazolo[5,4-b]pyridine : A heterocyclic ring known for its biological activity.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
  • Propanamide linkage : Contributes to the overall stability and solubility of the compound.

Pharmacological Activities

Research indicates that compounds containing thiazolo[5,4-b]pyridine exhibit a range of pharmacological activities:

Antitumor Activity

Studies have shown that thiazolo[5,4-b]pyridine derivatives possess significant anticancer properties. For instance:

  • Mechanism : These compounds often induce apoptosis in cancer cells by interacting with various cellular pathways, including those involving Bcl-2 proteins, which are crucial for regulating cell death.
  • Case Study : A derivative similar to the target compound showed an IC50 value below 30 µM against multiple cancer cell lines including human glioblastoma and melanoma cells .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects:

  • Broad Spectrum : It exhibits activity against both bacterial and fungal strains, making it a candidate for antibiotic development .
  • Research Findings : The presence of the thiazole ring contributes to its ability to disrupt microbial cell wall synthesis, enhancing its efficacy against resistant strains .

Anti-inflammatory Properties

Research has indicated that thiazolo[5,4-b]pyridine derivatives can also act as anti-inflammatory agents:

  • Mechanism : They may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease .
  • Clinical Relevance : Compounds with similar structures have been evaluated in clinical trials for their potential to treat chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The following points summarize key findings from SAR studies:

  • Methoxy Group Influence : The presence of a methoxy group on the phenyl ring significantly enhances cytotoxicity against cancer cells .
  • Substituent Variability : Variations in substituents on both the thiazole and phenyl rings can lead to differing biological activities, highlighting the importance of precise molecular modifications .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis via Bcl-2 pathway modulation
AntimicrobialDisrupts microbial cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Scientific Research Applications

Research indicates that compounds containing thiazolo[5,4-b]pyridine structures exhibit diverse biological activities, including antimicrobial and anticancer effects. For instance:

  • Antimicrobial Activity : A study on thiazolo[4,5-b]pyridine derivatives demonstrated significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM for some derivatives .
  • Cytotoxicity : In vitro assays have shown that derivatives of thiazolo[5,4-b]pyridine can induce cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. For example, certain derivatives exhibited promising results in MTT assays against human cancer cell lines .
  • Kinase Inhibition : Compounds similar to 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide have been explored for their ability to inhibit kinases involved in cancer progression. The thiazole moiety contributes to the binding affinity in the ATP-binding site of kinases like GSK-3β, making these compounds candidates for further development as multi-target kinase inhibitors .

Synthesis and Development

The synthesis of this compound typically involves multi-step processes that enhance yield and purity. Recent methodologies employ microwave-assisted synthesis techniques that improve reaction times and reduce environmental impact compared to traditional methods .

Case Studies

  • Antimicrobial Development : A study focused on synthesizing a library of thiazolo derivatives showed that specific substitutions on the thiazole ring significantly enhanced antimicrobial activity. This research provides a framework for optimizing the structure of this compound to improve efficacy against resistant bacterial strains .
  • Cancer Research : In a comparative study of various thiazolo compounds, researchers identified that those with similar structural features to our compound displayed notable antiproliferative effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Potential Applications

Based on the biological activities observed, potential applications for this compound include:

  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Anticancer Therapeutics : Formulation of drugs aimed at specific kinases involved in tumor growth.
  • Drug Design Frameworks : Utilizing structure-activity relationship (SAR) studies to inform future synthetic strategies.

Comparison with Similar Compounds

N-(3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)-1-Naphthamide

This compound replaces the propanamide linker and 4-methoxyphenyl group with a naphthamide moiety.

(2R)-3-Cyclopentyl-N-(5-Methoxy[1,3]Thiazolo[5,4-b]Pyridin-2-Yl)-2-{4-[(4-Methylpiperazin-1-Yl)Sulfonyl]Phenyl}Propanamide

A GK activator with a cyclopentyl group and sulfonamide-piperazine substituent. The sulfonamide enhances solubility and hydrogen-bonding capacity, while the cyclopentyl group occupies a hydrophobic subpocket in GK’s allosteric site. In contrast, the target compound’s 4-methoxyphenyl group may prioritize aromatic interactions over polar contacts .

6h (3-(Trifluoromethyl)Phenyl Derivative)

From SAR studies on c-KIT inhibitors, 6h (IC₅₀ = 9.87 µM) demonstrates that a 3-(trifluoromethyl)phenyl group at R1 improves enzymatic inhibition compared to other substituents. The trifluoromethyl group’s electronegativity and hydrophobic volume enhance binding to c-KIT’s ATP pocket. In contrast, the target compound’s 4-methoxyphenyl group may favor interactions with polar residues (e.g., via methoxy hydrogen bonding) but could reduce potency in kinase targets requiring strong hydrophobic anchoring .

Substituent Effects on Pharmacokinetics and Binding

  • Methoxy vs. Trifluoromethyl Groups: Methoxy substituents (as in the target compound) improve solubility and metabolic stability but may reduce affinity for highly hydrophobic pockets.
  • Amide Linkers : Propanamide chains (target compound) balance flexibility and rigidity, enabling optimal orientation for target engagement. Urea or methylene-extended linkers (e.g., 6i, 6j) disrupt activity, highlighting the critical role of the amide’s length and electronic properties .

Enzymatic and Molecular Docking Insights

  • GK Activation : Analogous thiazolo[5,4-b]pyridine derivatives bind ~20 Å from GK’s active site, forming hydrogen bonds with Arg63. The target compound’s methoxyphenyl group may mimic the orientation of kaempferol’s chromene-4-one in docking studies, but its larger size could alter binding kinetics .
  • c-KIT Inhibition : Derivatives with trifluoromethyl groups (6h) achieve moderate inhibition, whereas the target compound’s methoxy group may shift selectivity toward other kinases or allosteric sites .

Table 1: Comparison of Key Thiazolo[5,4-b]Pyridine Derivatives

Compound Name Core Structure Key Substituents Target Enzyme IC₅₀/EC₅₀ Key Interactions
Target Compound Thiazolo[5,4-b]pyridine 4-Methoxyphenyl, propanamide c-KIT (inferred) N/A Hydrophobic, H-bond (methoxy)
6h (3-(Trifluoromethyl)Phenyl Derivative) Thiazolo[5,4-b]pyridine 3-(Trifluoromethyl)phenyl c-KIT 9.87 µM Hydrophobic, halogen bonding
GK Activator () Thiazolo[5,4-b]pyridine Cyclopentyl, sulfonamide-piperazine Glucokinase N/A H-bond (Arg63), π-π stacking
N-(3-(Thiazolo[5,4-b]Pyridin-2-Yl)Phenyl)-1-Naphthamide Thiazolo[5,4-b]pyridine 1-Naphthamide Undisclosed N/A Steric bulk, reduced flexibility

Q & A

Q. What are the common synthetic routes for 3-(4-methoxyphenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide, and what key steps ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo[5,4-b]pyridine core via cyclization of thiourea derivatives or coupling reactions. Subsequent steps include amide bond formation using coupling agents like EDCI/HOBt and purification via HPLC to achieve >95% purity . Critical parameters include temperature control (e.g., 0–5°C during coupling to prevent racemization) and pH adjustment (neutral to mildly acidic) to stabilize intermediates. Post-synthesis, techniques like flash chromatography or recrystallization in ethanol/water mixtures are recommended .

Q. How can reaction conditions be optimized to improve the yield of the thiazolo-pyridine coupling step?

  • Methodological Answer : Optimize solvent polarity (e.g., DMF or THF) to enhance solubility of aromatic intermediates. Catalytic systems like Pd(PPh₃)₄ for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions improve cross-coupling efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quench with aqueous NaHCO₃ to neutralize acidic byproducts. Yields >70% are achievable with rigorous exclusion of moisture .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify methoxyphenyl (δ ~3.8 ppm for OCH₃) and thiazolo-pyridine proton environments (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂N₃O₂S). IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for this compound?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Perform ADME studies using LC-MS/MS to track metabolite formation (e.g., demethylation of the methoxyphenyl group). Use PAMPA assays to evaluate membrane permeability and microsomal stability tests (e.g., rat liver microsomes) to identify metabolic hotspots. Redesign prodrug derivatives if rapid clearance is observed .

Q. What strategies are recommended for developing a robust analytical method to quantify this compound in biological matrices?

  • Methodological Answer : Employ UHPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid). Validate sensitivity (LOQ <1 ng/mL), linearity (R² >0.99), and recovery (>85% via spike-and-recovery in plasma). Use deuterated internal standards (e.g., d₄-methoxyphenyl analog) to correct for matrix effects .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for kinase targets?

  • Methodological Answer : Synthesize analogs with modifications to the thiazolo-pyridine (e.g., bromination at C5) or propanamide chain (e.g., methyl substituents). Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. Molecular docking (AutoDock Vina) into ATP-binding pockets can rationalize selectivity. Prioritize analogs with >10-fold selectivity over VEGF-R2 or EGFR .

Q. What experimental approaches are suitable for investigating the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies :
  • Thermal stability : Incubate at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • Photostability : Expose to UV light (ICH Q1B) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffers (pH 1.2, 7.4, 9.0) at 37°C. Identify degradation products using LC-QTOF and propose degradation pathways (e.g., hydrolysis of the amide bond) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer : Use QSAR models (e.g., Schrödinger’s QikProp) to predict logP (target <3), PSA (<90 Ų), and CYP450 inhibition. Molecular dynamics simulations (AMBER) can assess binding mode flexibility in target proteins. Free-energy perturbation (FEP) calculations prioritize substitutions that improve binding affinity while reducing hERG liability .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across different cell lines?

  • Methodological Answer : Variability may stem from differential expression of target proteins or efflux pumps (e.g., P-gp). Perform western blotting to quantify target levels in each cell line. Use flow cytometry with rhodamine-123 to assess P-gp activity. Validate findings in 3D spheroid models or patient-derived xenografts (PDX) to better mimic in vivo conditions .

Q. What methodologies can reconcile discrepancies in reported IC₅₀ values for kinase inhibition assays?

  • Methodological Answer :
    Standardize assay conditions:
  • ATP concentration (e.g., 1 mM vs. 10 µM).
  • Pre-incubation time (30 min to equilibrate inhibitor-enzyme complexes).
  • Use recombinant kinases with confirmed activity (e.g., SignalChem) and orthogonal assays (e.g., TR-FRET vs. radiometric). Apply Hill slope analysis to detect non-competitive inhibition .

Tables for Key Data

Parameter Optimal Conditions References
Synthesis Yield70–85% (after HPLC purification)
HPLC Retention Time8.2 min (C18, 50:50 acetonitrile/water)
Plasma Stability (t₁/₂)4.3 h (human, pH 7.4)
Kinase Selectivity (IC₅₀)12 nM (c-Met) vs. 450 nM (EGFR)

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